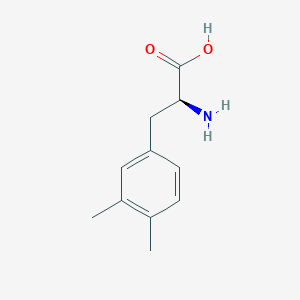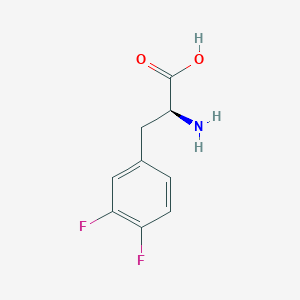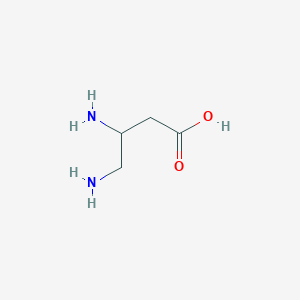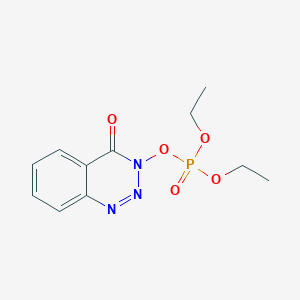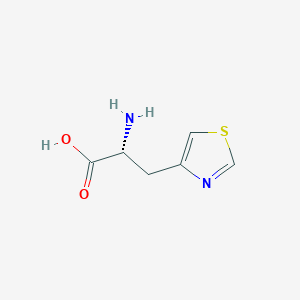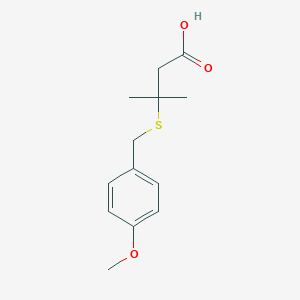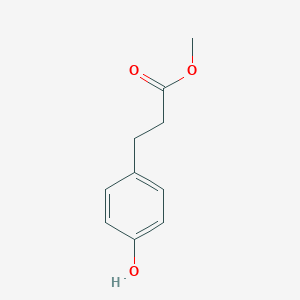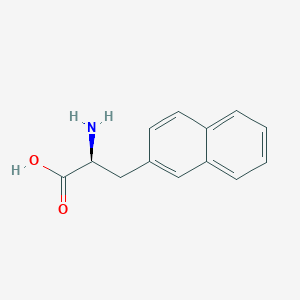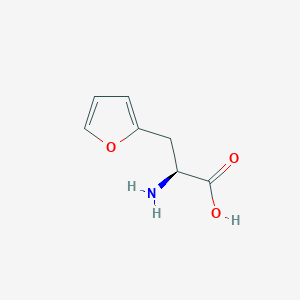
(S)-2-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(furan-2-yl)propanoic acid” is a compound with the CAS Number: 4066-39-1. It has a molecular weight of 155.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which includes “(S)-2-Amino-3-(furan-2-yl)propanoic acid”, has been achieved by the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(furan-2-yl)propanoic acid” is 1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(furan-2-yl)propanoic acid” is a solid substance at room temperature. It has a melting point of 256-257°C .Scientific Research Applications
Peptide Cyclization
L-2-Furylalanine has been used in peptide cyclization, a process that can enhance the stability and biological activity of peptides . In a study, it was found that a peptide containing lysine next to a furylalanine residue underwent a one-pot oxidation and reduction reaction, leading to the generation of a cyclic peptide featuring a pyrrole moiety . This cyclization motif resulted from the attack of the lysine side chain onto the oxidized furylalanine side chain .
Synthesis of Constrained Peptides
The compound has been used in the synthesis of constrained peptides . Constrained peptides, which are peptides with a cyclic structure, have potential applications in pharmaceutical research due to their ability to disrupt protein-protein interactions .
Furan Oxidation
L-2-Furylalanine has been used in studies involving furan oxidation . Furan oxidation is a chemical reaction that involves the oxidation of a furan ring, a type of aromatic ring that contains an oxygen atom .
Labeling and Crosslinking Strategy
The compound has been used in the development of furan-based peptide labeling and crosslinking strategies . These strategies can be used in the study of protein-protein interactions and the structure of proteins .
Pharmaceutical Research
L-2-Furylalanine, due to its unique structure and reactivity, can be used in the development of new pharmaceutical compounds . Its furan ring can undergo various chemical reactions, allowing for the synthesis of a wide range of compounds .
Biochemical Studies
The compound can be used in biochemical studies to investigate the role of specific amino acids in protein structure and function . By incorporating L-2-Furylalanine into proteins, researchers can study how the furan ring affects protein folding, stability, and activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .
Mode of Action
It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .
Pharmacokinetics
It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .
Action Environment
It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.
properties
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(furan-2-yl)propanoic acid | |
CAS RN |
127682-08-0 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?
A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






